molecular formula C20H16N4 B5880934 3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No. B5880934
M. Wt: 312.4 g/mol
InChI Key: UFUNMVXSANVQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile, also known as MPABC, is a chemical compound that has been widely studied for its potential applications in scientific research. MPABC belongs to a class of compounds known as benzimidazoles, which have been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Scientific Research Applications

3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of anti-cancer therapy. Studies have shown that this compound has potent anti-tumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
In addition to its anti-cancer properties, this compound has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of 3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been shown to induce cell cycle arrest, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have anti-viral effects against several viruses, including HIV and hepatitis C. This compound has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile for lab experiments is its potent anti-tumor activity, which makes it a promising candidate for anti-cancer therapy. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for research on 3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic applications. Another area of research is to explore the potential use of this compound in combination with other anti-cancer agents, which could enhance its anti-tumor effects. Finally, future research could focus on the development of more efficient synthesis methods for this compound, which could make it more widely available for research purposes.

Synthesis Methods

The synthesis of 3-methyl-1-[methyl(phenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves several steps, starting with the reaction of 2-aminopyridine with 4-fluorobenzonitrile to form 4-(2-pyridyl)-1,2-dihydro-2-imino-3H-benzimidazol-3-one. This intermediate is then reacted with methylphenylamine in the presence of potassium carbonate to form this compound. The overall yield of this synthesis method is approximately 50%.

properties

IUPAC Name

3-methyl-1-(N-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4/c1-14-12-19(23(2)15-8-4-3-5-9-15)24-18-11-7-6-10-17(18)22-20(24)16(14)13-21/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUNMVXSANVQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N(C)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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